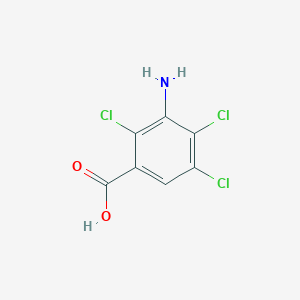

3-Amino-2,4,5-trichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,5-trichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWJBJHXTGLGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a Synthetic Auxin: A Technical History of 3-Amino-2,4,5-trichlorobenzoic Acid

A deep dive into the discovery, synthesis, and herbicidal action of a lesser-known chlorinated benzoic acid, this whitepaper explores the scientific journey of 3-Amino-2,4,5-trichlorobenzoic acid. From its roots in the broader history of auxin-mimicking herbicides to its specific (though less documented) place in the chemical archives, this document provides researchers, scientists, and drug development professionals with a comprehensive technical guide.

Introduction: The Rise of Synthetic Auxins

The story of this compound is intrinsically linked to the revolutionary discovery of synthetic auxin herbicides in the 1940s.[1][2][3] British and American scientists, working independently, unearthed the herbicidal properties of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][3] These synthetic auxins, including the now-famous 2,4-D, offered a new paradigm in selective weed control, particularly for broadleaf weeds in cereal crops.[1][2]

Amchem Products, Inc. (later acquired by Union Carbide and eventually Bayer), a pioneer in this field, was instrumental in the development of chlorinated benzoic acid herbicides.[4][5] While much of the historical focus has been on its more famous cousin, chloramben (3-Amino-2,5-dichlorobenzoic acid), the trichlorinated variant represents a chapter in the ongoing exploration of structure-activity relationships within this class of herbicides.

Physicochemical Properties

While extensive quantitative data for this compound is not as readily available as for more common herbicides, its basic physicochemical properties can be inferred from its structure and comparison with related compounds.

| Property | Value |

| Molecular Formula | C₇H₄Cl₃NO₂ |

| Molecular Weight | 240.47 g/mol |

| CAS Number | 6725-40-2 |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low water solubility, characteristic of many organic acids. |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently published in readily accessible scientific literature. However, its synthesis can be logically deduced from established methods for preparing analogous chlorinated and aminated benzoic acids. A plausible synthetic route would likely involve the chlorination of a benzoic acid precursor, followed by nitration and subsequent reduction of the nitro group to an amine.

A general, multi-step synthesis, adapted from procedures for similar compounds, is proposed below.

Proposed Synthesis Workflow

Experimental Protocol (Hypothetical):

Step 1: Trichlorination of Benzoic Acid A suitable starting benzoic acid derivative would be subjected to electrophilic chlorination using a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. The reaction conditions would need to be carefully controlled to achieve the desired 2,4,5-trichloro substitution pattern. Isomer separation might be necessary.

Step 2: Nitration of 2,4,5-Trichlorobenzoic Acid The resulting 2,4,5-trichlorobenzoic acid would then be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitro group would be directed to the 3-position due to the directing effects of the existing substituents.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron filings in the presence of hydrochloric acid (Bechamp reduction) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Herbicidal Activity and Mechanism of Action

As a member of the benzoic acid family of herbicides, this compound is presumed to act as a synthetic auxin, disrupting normal plant growth processes.[1] At high concentrations, these synthetic auxins lead to uncontrolled and disorganized cell growth, ultimately causing plant death.[1]

The primary mode of action for auxin-mimicking herbicides involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway.[6][7][8][9]

The TIR1/AFB Signaling Pathway

In the absence of auxin, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

When a synthetic auxin like this compound is introduced, it binds to the TIR1/AFB receptor proteins. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The SCF (Skp1-Cullin-F-box) complex, of which TIR1/AFB is a part, then ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of genes involved in various growth processes, but at an unregulated and ultimately lethal level.

Conclusion

While this compound may not have achieved the commercial success or widespread recognition of other chlorinated benzoic acid herbicides, its study provides valuable insights into the structure-activity relationships that govern the efficacy of synthetic auxins. Further research into its specific herbicidal spectrum and quantitative efficacy would contribute to a more complete understanding of this class of compounds. The elucidation of its precise interactions with the TIR1/AFB receptor complex could also offer a more nuanced view of the molecular basis for synthetic auxin action.

References

- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]

- 7. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Amino-2,4,5-trichlorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document outlines a probable synthetic pathway, including detailed experimental protocols derived from analogous chemical transformations, and presents key quantitative data for the starting materials, intermediates, and the final product.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 2,4,5-trichlorobenzoic acid. The synthetic strategy involves an initial electrophilic aromatic substitution to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to the corresponding amine.

The overall logical workflow for this synthesis is depicted below:

Caption: Logical workflow for the synthesis of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | CAS Number |

| 2,4,5-Trichlorobenzoic acid | C₇H₃Cl₃O₂ | 225.46 | 162-164 | - | 50-82-8 |

| This compound | C₇H₄Cl₃NO₂ | 240.47 | 214-215[1] | ≥95% | 6725-40-2 |

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for analogous compounds and represent a robust approach to the synthesis of this compound.

Step 1: Nitration of 2,4,5-Trichlorobenzoic Acid

This procedure describes the nitration of 2,4,5-trichlorobenzoic acid to yield 3-nitro-2,4,5-trichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. The directing effects of the carboxyl and chloro substituents favor the introduction of the nitro group at the 3-position. A patent for the nitration of various trichlorobenzoic acids suggests a high yield for this type of transformation.[2]

Caption: Reaction scheme for the nitration of 2,4,5-trichlorobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,5-Trichlorobenzoic acid | 225.46 | 22.55 g | 0.10 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | ~0.24 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 22.55 g (0.10 mol) of 2,4,5-trichlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the solid has dissolved, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 60-90 minutes, maintaining the internal temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated solid, 3-nitro-2,4,5-trichlorobenzoic acid, is collected by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: While a specific yield for this reaction is not documented in the readily available literature, analogous nitrations of dichlorobenzoic acids report yields in the range of 65-95%.[2]

Step 2: Reduction of 3-Nitro-2,4,5-trichlorobenzoic Acid

This protocol details the reduction of the nitro intermediate to the target compound, this compound. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

Caption: Reaction scheme for the reduction of 3-nitro-2,4,5-trichlorobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-2,4,5-trichlorobenzoic acid | 270.46 | 27.05 g | 0.10 |

| Iron Powder | 55.845 | 33.51 g | 0.60 |

| Ethanol | 46.07 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 5 mL | ~0.06 |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 27.05 g (0.10 mol) of 3-nitro-2,4,5-trichlorobenzoic acid and 33.51 g (0.60 mol) of iron powder in a mixture of 200 mL of ethanol and 50 mL of water.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Add 5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Expected Yield: The reduction of aromatic nitro compounds using this method typically proceeds with high yields, often exceeding 85-90%.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: 214-215 °C[1]

-

Purity: ≥95%

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton and the amine and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the carboxyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

-

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before undertaking any experimental work. The provided protocols may require optimization to achieve the desired yield and purity.

References

3-Amino-2,4,5-trichlorobenzoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 3-Amino-2,4,5-trichlorobenzoic acid

This technical guide provides a comprehensive overview of the core chemical properties, analytical approaches, and structural information for this compound. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key workflows.

Core Chemical and Physical Properties

This compound is a chlorinated aromatic amino acid. Its structural and physical properties are fundamental for its application in chemical synthesis and research. The primary identification and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 6725-40-2 | [1][2] |

| Molecular Formula | C7H4Cl3NO2 | [1] |

| Molecular Weight | 240.46 g/mol | [1] |

| Melting Point | 214-215 °C | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| TSCA Inventory Status | Not listed | [1] |

Experimental Protocols & Methodologies

General Synthesis Approach

The synthesis of chlorinated and aminated benzoic acids often involves a multi-step process starting from a simpler benzoyl chloride or benzoic acid precursor. A common pathway includes:

-

Chlorination: Introduction of chloro groups onto the benzene ring.

-

Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.

-

Reduction: Conversion of the nitro group to an amino group, typically using a reducing agent.

A patent for the preparation of the related compound 3-amino-2,5-dichlorobenzoic acid outlines a method involving chlorination of benzoylchloride, nitration, and subsequent reduction.[3] Similar strategies are employed for other aminobenzoic acid derivatives, often starting with the corresponding nitrobenzoic acid.[4][5]

Analytical Characterization

Characterization of aminobenzoic acid derivatives relies on standard analytical techniques to confirm identity, purity, and structure.

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the final compound. A common approach involves reversed-phase chromatography. For quantitative analysis, amino acids can be derivatized to enhance detection.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.[8][9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring vibrations.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized aminobenzoic acid derivative, based on standard laboratory procedures.

Caption: General workflow for the purification and analysis of a synthesized chemical compound.

Signaling Pathways and Biological Activity

Information regarding specific signaling pathways or detailed biological activities for this compound is not available in the provided search results. While many aminobenzoic acid derivatives are explored for a range of biological activities, including anti-inflammatory and antimicrobial properties, specific data for this trichlorinated isomer is absent.[12] Further research would be required to elucidate its pharmacological profile.

References

- 1. 6725-40-2 | 4657-5-42 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. scispace.com [scispace.com]

- 8. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,3,5-Trichlorobenzoic acid(50-73-7) 1H NMR [m.chemicalbook.com]

- 11. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 3-Amino-2,4,5-trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The known physical properties of 3-Amino-2,4,5-trichlorobenzoic acid are summarized in the table below. It is important to note that experimentally determined data for several key properties, including boiling point, density, solubility, and pKa, are not currently available in the public domain.

| Property | Value | Source |

| Chemical Formula | C₇H₄Cl₃NO₂ | Synquest Labs[1] |

| Molecular Weight | 240.46 g/mol | Synquest Labs[1] |

| Melting Point | 214-215 °C | CymitQuimica[2] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility in Water | Data not available | N/A |

| Solubility in Ethanol | Data not available | N/A |

| Solubility in Acetone | Data not available | N/A |

| pKa | Data not available | N/A |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound have not been published. However, the following sections describe generalized, standard laboratory procedures that can be employed to determine these properties for a solid organic compound.

Workflow for Physical Property Determination

Caption: General workflow for physical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Not applicable for this compound under standard conditions)

Given that this compound is a solid with a high melting point, it is likely to decompose at or before its boiling point at atmospheric pressure. Therefore, a standard boiling point determination is generally not performed.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, acetone) at a specific temperature.

Methodology:

-

Solvent Addition: A known, small amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Incremental Solvent Addition: A specific solvent is added incrementally (e.g., 0.1 mL at a time) to the test tube.

-

Agitation: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.

-

Observation: The process is continued until the solid is completely dissolved. The total volume of solvent added is recorded.

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC after filtration.

Density Determination (Gas Pycnometry)

Objective: To determine the skeletal density of the solid compound.

Methodology:

-

Sample Preparation: A known mass of the dry, powdered this compound is placed in the sample chamber of a gas pycnometer.

-

Purging: The chamber is purged with a non-reactive gas (typically helium) to remove any adsorbed gases from the sample surface.

-

Volume Measurement: The instrument introduces a known quantity of the gas into the sample chamber and measures the pressure. The gas is then expanded into a reference chamber of known volume, and the new pressure is measured.

-

Calculation: Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample is calculated.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and amino functional groups.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second pKa will correspond to the deprotonation of the ammonium group.

Signaling Pathways and Logical Relationships

A review of the available literature did not reveal any established signaling pathways or complex experimental workflows directly involving this compound that would necessitate visualization with a Graphviz diagram. The primary context of this compound appears to be as a chemical intermediate.

Conclusion

This technical guide provides the currently available physical property data for this compound. Significant gaps exist in the experimental data for several key physical properties. The provided general experimental protocols offer a framework for researchers to determine these missing values. Further experimental investigation is required to fully characterize the physicochemical profile of this compound.

References

In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-2,4,5-trichlorobenzoic acid

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-Amino-2,4,5-trichlorobenzoic acid. As of late 2025, dedicated studies elucidating its cellular targets, modulated signaling pathways, and quantitative biological effects are not present in the public domain. The information available is primarily limited to its chemical identity and availability from chemical suppliers.

This guide, therefore, addresses the user's query by first acknowledging the absence of specific data for this compound. It then provides an in-depth analysis of structurally similar compounds for which mechanistic data is available, offering a potential, albeit speculative, framework for future research into the target compound.

I. Current Knowledge Gaps for this compound

A thorough search of scientific databases and literature has yielded no specific experimental data on the mechanism of action of this compound. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific molecule.

II. Mechanistic Insights from Structurally Related Compounds

To provide a valuable resource for researchers, this section details the mechanism of action for other chlorinated aminobenzoic acid derivatives. It is crucial to emphasize that while these molecules share a common chemical scaffold, minor structural changes can dramatically alter their biological activity. Therefore, the following information should be considered as a guide for hypothesis generation and experimental design for this compound, not as a direct representation of its function.

A. 2-Amino-3-chlorobenzoic Acid: A Cancer Antagonist Targeting PI3K/AKT Signaling

A notable example of a bioactive chlorinated aminobenzoic acid is 2-Amino-3-chlorobenzoic acid (2A3CB), which has been isolated from Streptomyces coelicolor.[1] Research has demonstrated its potential as an anticancer agent, particularly against breast cancer cell lines.

2A3CB has been shown to exert its cytotoxic effects on MDA-MB-231 breast cancer cells through the induction of apoptosis and inhibition of cell proliferation and migration.[1] The underlying mechanism is believed to involve the modulation of the PI3K/AKT signaling pathway, a critical pathway for tumor growth and survival.[1]

-

Induction of Apoptosis: 2A3CB triggers programmed cell death via caspase-mediated pathways.[1]

-

Downregulation of Key Proteins: The compound has been observed to downregulate the expression of PTEN, PCNA, BAX, and STAT3, which are involved in cell proliferation, apoptosis regulation, and metastasis.[1]

The following experimental methodologies were utilized to elucidate the mechanism of action of 2-Amino-3-chlorobenzoic acid:

-

Cell Viability and Cytotoxicity Assay: The MTT assay was used to assess the cytotoxic effects of 2A3CB on MDA-MB-231 and 3T3 cell lines.[1]

-

Apoptosis Analysis: Dual fluorescent staining was employed to visualize and quantify apoptotic cells.[1]

-

Cell Proliferation, Migration, and Invasion Assays: These assays were conducted to determine the inhibitory effect of the compound on key cancer progression characteristics.[1]

-

Analysis of Apoptotic Markers: mRNA and protein levels of key apoptotic and cell signaling markers were analyzed to understand the molecular mechanism.[1]

The following table summarizes the reported cytotoxic effects of 2-Amino-3-chlorobenzoic acid on MDA-MB-231 cells.[1]

| Time Point | IC50 Value (µM) |

| 24 h | 26 |

| 48 h | 5 |

| 72 h | 7.2 |

The proposed, simplified signaling pathway for 2-Amino-3-chlorobenzoic acid is depicted below.

Figure 1. Proposed signaling pathway for 2-Amino-3-chlorobenzoic acid.

B. Other Related Aminobenzoic Acid Derivatives

-

3-Amino-2-chlorobenzoic acid: This compound is primarily recognized as a versatile building block in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic drugs.[2] This suggests that the aminobenzoic acid core can be functionalized to interact with various biological targets.

-

3-Amino-5-halo-2-iodobenzoates: These are described as important starting materials in the synthesis of pharmaceuticals, highlighting the relevance of this chemical class in drug discovery.

III. Future Directions for Research on this compound

Given the lack of data, the primary objective for future research is to conduct foundational in vitro and in vivo studies to characterize the biological activity of this compound. Based on the activity of related compounds, initial investigations could focus on:

-

Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.

-

Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways in relevant cellular models.

-

Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal pathogens.

Should any significant biological activity be identified, subsequent research should focus on target identification and mechanism of action studies, employing techniques such as:

-

High-throughput screening: To identify potential protein targets.

-

Transcriptomic and Proteomic analysis: To understand the global cellular response to the compound.

-

Specific signaling pathway analysis: Using reporter assays, western blotting, and other molecular biology techniques to dissect the mechanism.

By following a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential therapeutic applications and the underlying mechanism of action of this compound.

References

Technical Guide: Solubility Profile of 3-Amino-2,4,5-trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in water or common organic solvents remains unpublished. This guide summarizes the available physicochemical properties and provides a general, yet detailed, experimental protocol for determining the solubility of this compound, which can be adapted by researchers in their own laboratories. A workflow for this experimental protocol is also presented visually using a Graphviz diagram.

Introduction

This compound is a chlorinated aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and potential environmental fate. A thorough understanding of a compound's solubility in various media is therefore essential for its successful application in research and drug development.

This document serves as a resource for professionals requiring solubility information on this compound. In the absence of specific published data, this guide provides the known properties of the compound and outlines established methodologies for its experimental determination.

Physicochemical Properties of this compound

Limited data is available for the physicochemical properties of this compound. The following table summarizes the currently known information.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₃NO₂ | CymitQuimica |

| Molecular Weight | 240.47 g/mol | CymitQuimica |

| Physical Form | Solid | CymitQuimica |

| Purity | ≥95% | CymitQuimica |

| Water Solubility | No data available | ChemicalBook |

| Partition Coefficient (n-octanol/water) | No data available | ChemicalBook |

Solubility Data of a Structurally Related Compound

For reference, the solubility of a structurally similar compound, 3-Amino-2,5-dichlorobenzoic acid (also known as Chloramben), has been reported. While not directly applicable to this compound, this information may offer a preliminary estimation.

| Compound | Solvent | Temperature | Solubility | Source |

| 3-Amino-2,5-dichlorobenzoic acid | Water | 25 °C | 700 mg/L | ChemBK[1] |

General Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a solid compound like this compound. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers and drug development professionals with the necessary foundational knowledge and a practical experimental framework to determine this crucial parameter. The provided general protocol for the shake-flask method is a reliable starting point for laboratory investigation. Accurate determination of the solubility of this compound will be invaluable for its future research and development applications.

References

Spectroscopic Data and Characterization of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-2,4,5-trichlorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this document utilizes data from the closely related analogue, 3-Amino-2,5-dichlorobenzoic acid, to illustrate the expected spectroscopic behavior and analytical methodologies. This guide includes detailed experimental protocols for key spectroscopic techniques and presents the available data in a structured format to aid in research and development activities.

Introduction: this compound is a halogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and purity is essential for its application and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and expected data for the spectroscopic characterization of this class of compounds.

Spectroscopic Data Summary

Table 1: Infrared (IR) Spectroscopy Data for 3-Amino-2,5-dichlorobenzoic acid [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H stretch (asymmetric) |

| 3380 | Strong | N-H stretch (symmetric) |

| 1690 | Strong | C=O stretch (carboxylic acid) |

| 1620 | Medium | N-H bend |

| 1560 | Medium | C=C stretch (aromatic) |

| 1420 | Medium | C-O-H bend |

| 1250 | Strong | C-O stretch |

| 820 | Strong | C-H bend (aromatic, out-of-plane) |

| 780 | Strong | C-Cl stretch |

Table 2: Mass Spectrometry (Electron Ionization) Data for 3-Amino-2,5-dichlorobenzoic acid [1]

| m/z | Relative Intensity (%) | Assignment |

| 205 | 100 | [M]⁺ (Molecular ion) |

| 188 | 85 | [M-OH]⁺ |

| 160 | 40 | [M-COOH]⁺ |

| 125 | 30 | [M-COOH-Cl]⁺ |

| 90 | 25 | [C₆H₄N]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for aromatic aminobenzoic acids.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating in a high vacuum.[5][6]

-

Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a direct insertion probe or after separation by gas chromatography.

-

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.[5]

-

Data Acquisition:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Conclusion

While direct spectroscopic data for this compound remains scarce in the public domain, the analysis of the analogous compound, 3-Amino-2,5-dichlorobenzoic acid, provides valuable insights into the expected spectral features. The combination of NMR, IR, and MS, guided by the experimental protocols outlined in this guide, forms a robust methodology for the comprehensive characterization and structural elucidation of this and related halogenated aminobenzoic acids. Such characterization is a critical step in ensuring the quality and consistency of these compounds for their intended applications in research and development.

References

- 1. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 2. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 3-Amino-2,4,5-trichlorobenzoic acid, a polychlorinated aromatic amine. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on the closely related herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) and other chlorinated benzoic acids to propose a putative metabolic route. This document outlines the key enzymatic reactions, potential intermediates, and microbial players likely involved in its breakdown. Detailed experimental protocols for studying its degradation and quantitative data from analogous compounds are presented to facilitate further research in this area.

Introduction

This compound is a halogenated aromatic compound. The presence of both amino and chloro substituents on the benzene ring makes it a molecule of interest in various industrial and pharmaceutical contexts. Understanding its environmental fate and potential for biodegradation is crucial for assessing its ecological impact and for the development of potential bioremediation strategies. Microbial degradation is a primary mechanism for the breakdown of such xenobiotic compounds in the environment.[1][2] This guide will explore the likely enzymatic processes that lead to the mineralization of this compound.

Proposed Degradation Pathways

Based on the established degradation pathways of analogous compounds like Chloramben and other chlorinated aromatics, a putative degradation pathway for this compound is proposed. The degradation is likely initiated by an initial attack on the aromatic ring, followed by dehalogenation and subsequent ring cleavage.

Initial Ring Activation: Dioxygenation

The aerobic degradation of many aromatic compounds is initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring.[1][3] For this compound, a plausible first step is the action of a benzoate-1,2-dioxygenase or a similar aromatic hydrocarbon dioxygenase. This enzyme would catalyze the dihydroxylation of the aromatic ring to form a cis-dihydrodiol.

Caption: Initial dioxygenation of this compound.

Dehydrogenation and Catechol Formation

The unstable cis-dihydrodiol intermediate would then undergo dehydrogenation, catalyzed by a dehydrogenase, to form a substituted catechol, likely 3-Amino-4,5,6-trichlorocatechol. This catechol is a key intermediate that can then undergo ring cleavage.

Dehalogenation

Dehalogenation, the removal of chlorine atoms, is a critical step in the detoxification of chlorinated compounds.[4][5] This can occur at different stages of the degradation pathway.

-

Hydrolytic Dehalogenation: A hydroxyl group from water replaces a chlorine atom.[1]

-

Reductive Dehalogenation: A hydrogen atom replaces a chlorine atom, a process common under anaerobic conditions.[1]

-

Oxygenolytic Dehalogenation: Monooxygenase or dioxygenase enzymes can catalyze the removal of a halogen atom during the hydroxylation of the ring.[4][6]

It is plausible that one or more chlorine atoms are removed from the catechol intermediate before or after ring cleavage.

Aromatic Ring Cleavage

The substituted catechol intermediate is the substrate for ring-cleavage dioxygenases. There are two main types of ring cleavage:

-

Ortho (intradiol) cleavage: The bond between the two hydroxyl-bearing carbons is cleaved by a catechol 1,2-dioxygenase, leading to the formation of a cis,cis-muconic acid derivative.[7][8]

-

Meta (extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, yielding a hydroxymuconic semialdehyde derivative.[9][10]

The subsequent metabolites are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A proposed overall degradation pathway is visualized below:

Caption: Proposed degradation pathway for this compound.

Quantitative Data

| Compound | Matrix | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Chloramben | Moist Soil | > 16 days | Not reported | [11] |

| Chloramben (methyl ester) | Moist Soil | 2.9 days | Not reported | [11] |

| Chloramben (hydroxypropyl ester) | Moist Soil | 7.5 days | Not reported | [11] |

| Thiobencarb (herbicide) | Sandy Clay Loam Soil | 10.24 days | 0.068 day⁻¹ | [12] |

| Fenitrothion (insecticide) | Sandy Clay Loam Soil | 19.36 days | 0.036 day⁻¹ | [12] |

Note: Degradation rates are highly dependent on environmental conditions such as soil type, moisture, temperature, pH, and microbial population.[13] The provided data should be considered as indicative.

Experimental Protocols

The following are generalized protocols for key experiments to study the degradation of this compound.

Microbial Degradation in Soil Microcosms

This experiment assesses the biodegradation of the target compound in a soil environment.[13][14]

Objective: To determine the rate of degradation and identify metabolites in soil.

Materials:

-

Test soil with a known microbial population.

-

This compound (analytical grade).

-

Sterile water.

-

Biometer flasks or similar incubation vessels.[15]

-

Incubator.

Procedure:

-

Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 50-60% of water holding capacity.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration. A solvent-free control and a sterile control (autoclaved soil) should also be prepared.

-

Incubation: Place the treated soil samples in biometer flasks and incubate at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil samples from the microcosms.

-

Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile).

-

Analysis: Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify any degradation products.[16][18]

-

Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics and calculate the half-life.

Caption: Workflow for a soil microcosm degradation study.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the degradation pathway.

Objective: To measure the activity of key enzymes like dioxygenases and dehalogenases.

Materials:

-

Cell-free extract from a microorganism capable of degrading the compound.

-

Substrate (e.g., this compound, catechol intermediate).

-

Buffer solutions.

-

Cofactors (e.g., NADH, NADPH).

-

Spectrophotometer or other suitable analytical instrument.

General Procedure for Dioxygenase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, cell-free extract, and NADH.

-

Initiate Reaction: Start the reaction by adding the substrate (e.g., this compound).

-

Monitor Activity: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate Activity: Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

While direct experimental data on the degradation of this compound is scarce, a scientifically plausible degradation pathway can be proposed based on the extensive research on analogous chlorinated and aminated aromatic compounds. The proposed pathway involves initial dioxygenation, dehalogenation, and subsequent ring cleavage, mediated by a consortium of microbial enzymes. This technical guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the precise metabolic fate of this compound. The provided experimental protocols and comparative quantitative data serve as a valuable resource for initiating such investigations. Further research is essential to validate the proposed pathways, identify the specific microorganisms and enzymes involved, and accurately quantify the degradation kinetics of this compound in various environmental matrices.

References

- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. normalesup.org [normalesup.org]

- 4. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 13. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 14. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. Analysis of Pesticides and Related Substances - SOUTH DAKOTA STATE UNIVERSITY [portal.nifa.usda.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Amino-2,4,5-trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a selective pre-emergence herbicide also known as Chloramben or Amiben.[1][2][3] The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, suitable for the determination of this compound in various matrices.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is crucial for method development and validation.

| Property | Value | Reference |

| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [1][2] |

| CAS Number | 133-90-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.02 g/mol | [2][3] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 200-201 °C | [1][3] |

| Water Solubility | 700 mg/L @ 25 °C | [1] |

| UV Max (Water) | 297 nm | [2] |

General Experimental Workflow

The analysis of this compound from environmental or biological samples typically follows a standardized workflow, from sample collection to data interpretation.

References

Application Note: HPLC Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Amino-2,4,5-trichlorobenzoic acid. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chlorinated aromatic carboxylic acid. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality assurance of starting materials, and stability studies. This document provides a detailed protocol for its analysis using reversed-phase HPLC with UV detection.

Principle

The method utilizes a reversed-phase HPLC column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. An acidic mobile phase is employed to ensure the analyte is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specified wavelength.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or equivalent C18 reversed-phase column.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid (OPA)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of triethylamine in water. Adjust the pH to 4.0 with diluted orthophosphoric acid.

-

Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in the ratio of 70:20:10 (v/v/v).

-

Diluent: A mixture of acetonitrile, methanol, water, and formic acid in the ratio of 70:20:10:0.1 (v/v/v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-5 min, 5% B; 5-35 min, 5-50% B; 35-45 min, 50-90% B; 45-55 min, 90% B; 55-60 min, 90-5% B; 60-65 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and comparison. The following table presents typical performance characteristics of the method. These values are illustrative and should be experimentally determined during method validation.

| Parameter | Typical Value |

| Retention Time (min) | ~15.2 |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate validation.

Application Notes and Protocols for the GC-MS Analysis of 3-Amino-2,4,5-trichlorobenzoic acid

These application notes provide a detailed protocol for the analysis of 3-Amino-2,4,5-trichlorobenzoic acid, a compound of interest in various research and development sectors. The methodology outlines the necessary steps for sample preparation, derivatization, and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as Chloramben, is an acidic herbicide. Due to its polarity and low volatility, direct analysis by GC-MS is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[1][2][3] This protocol details a two-step derivatization process involving esterification of the carboxylic acid group followed by silylation of the amino group. The subsequent GC-MS analysis provides a robust and sensitive method for the quantification of this analyte.

Experimental Protocol

2.1. Materials and Reagents

-

This compound standard

-

Methanol, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Methylene chloride, HPLC grade

-

Anhydrous sodium sulfate

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Acetonitrile, HPLC grade

-

Deionized water

-

Sample matrix (e.g., water, soil extract)

2.2. Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)

-

Acidify the aqueous sample (e.g., 100 mL) to a pH of 2 by adding concentrated HCl dropwise. This ensures that the analyte is in its protonated, less polar form, facilitating extraction into an organic solvent.[4][5]

-

Transfer the acidified sample to a separatory funnel.

-

Add 50 mL of methylene chloride to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the lower organic layer.

-

Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of methylene chloride.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

2.3. Derivatization

Step 1: Esterification of the Carboxylic Acid Group

-

To the 1 mL concentrated extract, add 2 mL of methanol and 2-3 drops of concentrated HCl.[1]

-

Heat the mixture at 60°C for 30 minutes in a sealed vial to facilitate the formation of the methyl ester.

-

After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Amino Group

-

Re-dissolve the dried residue from the esterification step in 100 µL of acetonitrile.[3]

-

Add 100 µL of MTBSTFA to the vial.[3]

-

Seal the vial and heat at 100°C for 4 hours to ensure complete derivatization of the amino group.[3]

-

After cooling, the sample is ready for GC-MS analysis.

2.4. GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6] |

| Injection Mode | Splitless[6] |

| Injector Temperature | 280°C[1] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[1][6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[1] |

| Mass Range | m/z 50-550[1] |

| Ion Source Temperature | 230°C[6] |

| Transfer Line Temp. | 280°C[1] |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data obtained from the GC-MS analysis should be summarized for clarity and comparison. The following table provides a template for presenting such data.

| Analyte (Derivatized) | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| This compound, methyl ester, TBDMS derivative | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. jfda-online.com [jfda-online.com]

- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2,4,5-trichlorobenzoic acid (Chloramben) as a Plant Growth Regulator: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trichlorobenzoic acid, commonly known as Chloramben or Amiben, is a synthetic auxin belonging to the benzoic acid class of herbicides. While primarily recognized for its pre-emergence herbicidal activity at high concentrations to control annual grasses and broadleaf weeds, Chloramben also exhibits plant growth-regulating properties at sub-lethal concentrations. This phenomenon, known as hormesis, involves the stimulation of plant growth by low doses of a substance that is toxic at higher doses. At these lower concentrations, Chloramben can act as an auxin mimic, influencing various physiological processes, including root development.

This document provides detailed application notes and experimental protocols for researchers interested in investigating the plant growth regulatory effects of this compound.

Mechanism of Action

As a synthetic auxin, Chloramben's mechanism of action is centered around its ability to mimic the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding initiates a signaling cascade that, at low, growth-promoting concentrations, can lead to changes in gene expression that stimulate cell division and elongation, particularly in root tissues.

At herbicidal concentrations, the sustained and excessive activation of these auxin signaling pathways leads to uncontrolled growth, disruption of normal physiological processes, and ultimately, plant death. The signaling pathway for the growth-regulatory effects of Chloramben involves not only the primary auxin perception and response but also crosstalk with other plant hormones like ethylene and the generation of reactive oxygen species (ROS), which act as secondary messengers.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on plant growth, drawing from available research.

Table 1: Effect of Chloramben on Oat (Avena sativa) Root Growth (Greenhouse Study)

| Chloramben Concentration (M) | Root Dry Weight (% of Control) |

| 1 x 10⁻⁷ | 125% |

| 1 x 10⁻⁶ | 115% |

| 1 x 10⁻⁵ | 105% |

| 1 x 10⁻⁴ | 90% (Inhibition) |

Data extrapolated from studies demonstrating hormetic effects of herbicides. Actual values may vary based on experimental conditions.

Table 2: Effect of Chloramben on Cucumber (Cucumis sativus) Growth (Laboratory Study) [1]

| Chloramben Concentration (M) | Primary Root Length (% of Control) | Hypocotyl Length (% of Control) |

| 1 x 10⁻⁶ | 110% | 102% |

| 1 x 10⁻⁵ | 95% (Inhibition) | 98% |

| 1 x 10⁻⁴ | 70% (Inhibition) | 85% (Inhibition) |

Data is illustrative and based on reported concentrations used in laboratory settings.[1] Precise quantitative effects may differ.

Experimental Protocols

Protocol 1: Root Elongation Bioassay for Assessing Plant Growth Regulator Effects of Chloramben

This protocol is adapted from standard root elongation test guidelines and is suitable for determining the dose-response curve of Chloramben on model plant species like cucumber (Cucumis sativus) or oat (Avena sativa).

Materials:

-

This compound (Chloramben, analytical grade)

-

Seeds of the chosen plant species (e.g., Cucumber var. 'Straight Eight', Oat var. 'Victory')

-

Petri dishes (9 cm diameter), sterile

-

Filter paper (Whatman No. 1 or equivalent), cut to fit petri dishes

-

Distilled or deionized water

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Growth chamber or incubator with controlled temperature and light conditions

-

Ruler or digital caliper for root measurements

-

Image analysis software (optional)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 10 mM stock solution of Chloramben in DMSO.

-

Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

-

Prepare a control solution containing the same concentration of DMSO as the highest Chloramben concentration to account for any solvent effects.

-

-

Seed Sterilization and Germination:

-

Surface sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.

-

Rinse the seeds thoroughly with sterile distilled water (3-5 times).

-

Place 10-15 seeds on a sterile filter paper moistened with distilled water in a petri dish and allow them to germinate in the dark at a constant temperature (e.g., 25°C) for 24-48 hours, or until the radicle emerges.

-

-

Experimental Setup:

-

Place two layers of sterile filter paper in each petri dish.

-

Add 5 mL of the respective Chloramben working solution or the control solution to each dish, ensuring the filter paper is saturated.

-

Carefully transfer the germinated seedlings with similar radicle lengths to the petri dishes, placing them in a line on the upper third of the dish with the radicles pointing downwards.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Place the petri dishes vertically in a rack inside a growth chamber or incubator.

-

Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.

-

-

Data Collection and Analysis:

-

After the incubation period, carefully remove the seedlings from the petri dishes.

-

Measure the length of the primary root of each seedling from the root-shoot junction to the root tip using a ruler or digital caliper.

-

Alternatively, the seedlings can be scanned or photographed, and root lengths can be measured using image analysis software.

-

Calculate the average root length for each treatment and the control.

-

Express the results as a percentage of the control root length.

-

Plot the percentage of root elongation against the logarithm of the Chloramben concentration to generate a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for the plant growth regulatory effects of Chloramben.

Experimental Workflow

Caption: Workflow for the root elongation bioassay to assess Chloramben's growth regulatory effects.

References

Application Notes and Protocols for the Study of 3-Amino-2,5-dichlorobenzoic acid (Chloramben) in Herbicide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While information on 3-Amino-2,4,5-trichlorobenzoic acid in herbicide studies is scarce, a closely related and well-documented analogue, 3-Amino-2,5-dichlorobenzoic acid , commercially known as Chloramben or Amiben , has been the subject of extensive research. Chloramben is a selective, pre-emergence herbicide belonging to the benzoic acid family.[1] It was primarily used to control annual grasses and broadleaf weed seedlings in a variety of crops, including soybeans, dry beans, peanuts, and several vegetables.[1][2] Although its registration in the United States was canceled, the wealth of historical data on Chloramben provides a valuable framework for understanding the herbicidal activity of aminobenzoic acid derivatives.

This document provides detailed application notes and protocols for studying Chloramben as a representative of this class of herbicides, with a focus on its mechanism of action, experimental evaluation, and environmental fate.

Mechanism of Action: An Auxin Mimic

Chloramben acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4] This disruption of normal hormonal balance leads to a cascade of physiological and morphological effects, ultimately resulting in plant death. The primary mode of action is the inhibition of seedling root development.[1] In susceptible plants, Chloramben is absorbed by the roots and translocated to other parts of the plant, where it causes abnormal growth, including bending and twisting of stems, eventually leading to seedling death as they emerge from the soil.[1]

Signaling Pathway

The molecular mechanism of auxin and auxin-mimic herbicides involves a complex signal transduction pathway. The herbicide molecule binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[3][5][6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and the subsequent physiological effects associated with auxin herbicides.[6]

Experimental Protocols

Dose-Response Bioassay for Herbicidal Efficacy

This protocol is designed to determine the concentration of Chloramben required to inhibit the growth of target weed species.

Materials:

-

Technical grade Chloramben

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)

-

Petri dishes or multi-well plates

-

Agar or filter paper

-

Growth chamber with controlled light and temperature

-

Solvent for dissolving Chloramben (e.g., acetone, DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Chloramben in a suitable solvent.

-

Dose Range Preparation: Create a series of dilutions from the stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

-

Assay Setup:

-

For agar-based assays, incorporate the different herbicide concentrations into the molten agar before pouring into Petri dishes.

-